Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a chemical compound with the molecular formula C8H6F3N3O2S . It has a molecular weight of 265.21 .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 101 -102 degrees Celsius .Scientific Research Applications
Synthesis of Diverse Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to the compound , serves as a highly versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. Through catalyzed carbene X-H insertion reactions, this intermediate facilitates the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its applicability in diverse chemical syntheses (Honey et al., 2012).
Antimicrobial and Antitubercular Activities
New triazole-imidazo[2,1-b][1,3,4]thiadiazole hybrids demonstrate significant antimycobacterial activity against Mycobacterium tuberculosis. The presence of chloro substituents on the imidazo[2,1-b][1,3,4]thiadiazole ring enhances the inhibitory activity, indicating potential applications in antimicrobial and antitubercular therapies (Ramprasad et al., 2015).
Anti-Proliferative Potency in Cancer Therapeutics
Compounds incorporating the imidazo[2,1-b]thiazole moiety, such as those derived from ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, have shown promising anti-proliferative efficacy against hepatic cancer cell lines. Molecular docking studies further indicate strong binding interactions with target proteins, suggesting their potential as drug candidates for treating hepatocellular carcinoma (Rashdan et al., 2020).
Green Synthesis Approaches
The compound has been used in catalyst and solvent-free synthesis processes, highlighting advancements in environmentally friendly chemical synthesis. These green synthesis methods are characterized by operational simplicity and high yields, contributing to sustainable practices in chemical production (Sarchahi & Esmaeili, 2021).
Corrosion Inhibition
Derivatives of imidazoline, similar in structure to the queried compound, have been explored as corrosion inhibitors for steel in acidic environments. These compounds demonstrate potential in industrial applications, particularly in protecting metal surfaces from corrosive damage (Zhang et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of targets, including enzymes like egfr and GPC-3 , which play crucial roles in various biological processes .
Mode of Action
It’s known that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhance the inhibitory activity . This suggests that the compound may interact with its targets in a way that inhibits their function.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O2S/c1-2-16-5(15)4-3-14-7(12-4)17-6(13-14)8(9,10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWVPUKANARZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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